2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide
Overview
Description
2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and an oxolane ring, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves the reaction of 2-chloroacetamide with 5-(oxolan-2-yl)-1,3,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted acetamides.
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- 2-chloro-N-[(oxolan-3-yl)methyl]acetamide
Uniqueness
2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide is unique due to the presence of both the thiadiazole and oxolane rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h5H,1-4H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQCAXSBMRGPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586103 | |
Record name | 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887345-06-4 | |
Record name | 2-Chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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